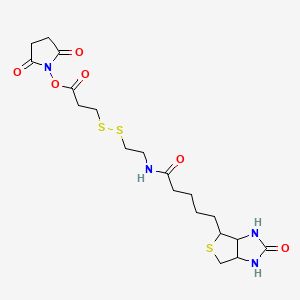

NHS-SS-Biotin

Descripción

Propiedades

Fórmula molecular |

C19H28N4O6S3 |

|---|---|

Peso molecular |

504.7 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |

Clave InChI |

LBEDTGQHCFODEH-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to NHS-SS-Biotin: Structure, Function, and Application of its Cleavable Disulfide Bond

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure and function of the cleavable disulfide bond in NHS-SS-Biotin. This reagent is a cornerstone in bioconjugation, enabling the reversible biotinylation of biomolecules for a wide array of applications in proteomics, molecular biology, and beyond.

Introduction to this compound

This compound (Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate) is an amine-reactive biotinylation reagent that features a critical disulfide bond within its spacer arm, rendering the biotin (B1667282) label cleavable.[1] This characteristic is instrumental for applications requiring the recovery of the target molecule in its native state after biotin-avidin-based affinity capture.[2][3] The reagent consists of three key functional components: an N-hydroxysuccinimide (NHS) ester, a spacer arm containing a disulfide bond, and a biotin moiety.[4] The NHS ester reacts efficiently with primary amines (-NH2) on target molecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][5]

A water-soluble analog, Sulfo-NHS-SS-Biotin, is also available, which is particularly useful for labeling cell surface proteins and for applications where organic solvents are not desirable.[6][7] The extended spacer arm of these reagents, approximately 24.3 Å in length, minimizes steric hindrance during the binding of the biotin group to avidin (B1170675) or streptavidin.[1][8]

The Core Structure: A Triad of Functionality

The utility of this compound is rooted in its distinct chemical structure, which can be dissected into three functional domains:

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group targets primary amines on biomolecules in a pH-dependent manner, optimally reacting at a pH range of 7-9.[5] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6]

-

Spacer Arm with a Disulfide Bond: A long spacer arm separates the biotin molecule from the reactive NHS ester.[9] This spatial separation is crucial for reducing steric hindrance and allowing efficient binding of the biotin to avidin or streptavidin.[1] The centerpiece of this spacer arm is a disulfide (-S-S-) bond.[1] This bond is stable under physiological conditions but can be readily cleaved by reducing agents.[5]

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions.[10] This strong binding is the basis for the powerful affinity-based purification and detection applications of biotinylation.

Chemical Properties of this compound and its Sulfo- derivative

| Property | This compound | Sulfo-NHS-SS-Biotin | Reference(s) |

| Full Chemical Name | Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate | Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate | [8],[6] |

| Molecular Weight | 504.65 g/mol | 606.69 g/mol | [8],[6] |

| CAS Number | 142439-92-7 | 325143-98-4 | [8],[7] |

| Spacer Arm Length | 24.3 Å | 24.3 Å | [8],[6] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble (up to ~10 mM) | [5],[6] |

| Reactivity | Primary amines (-NH2) | Primary amines (-NH2) | [5],[6] |

| Cleavability | Cleavable with reducing agents | Cleavable with reducing agents | [5],[6] |

| Cell Membrane Permeability | Permeable | Impermeable | [9],[7] |

The Reversible Biotinylation Workflow: A Logical Overview

The application of this compound follows a logical workflow that leverages its unique structural features. This process enables the temporary labeling of a target molecule for purification or detection, followed by the release of the unmodified molecule.

Caption: A logical workflow for reversible biotinylation using this compound.

Experimental Protocols

General Considerations for Biotinylation

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.[11]

-

Reagent Preparation: this compound and its sulfo- derivative are moisture-sensitive.[5] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5] Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[5] Do not prepare stock solutions for long-term storage in aqueous buffers.[6]

-

Molar Excess: The molar ratio of biotin reagent to the target molecule will determine the extent of labeling.[11] For concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess (e.g., ≥ 12-fold) may be sufficient, while more dilute solutions (e.g., 2 mg/mL) may require a greater molar excess (e.g., ≥ 20-fold).[11]

Protocol for Biotinylation of a Purified Protein

This protocol provides a general guideline for the biotinylation of a purified protein, such as an antibody. Optimization may be required for specific proteins.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound or Sulfo-NHS-SS-Biotin

-

Anhydrous DMSO or DMF (for this compound) or ultrapure water (for Sulfo-NHS-SS-Biotin)

-

Desalting column or dialysis equipment for buffer exchange

Procedure:

-

Protein Preparation: Dissolve or buffer exchange the protein into an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8]

-

Biotin Reagent Preparation: Immediately before use, prepare a 10 mM solution of the biotinylation reagent.[5]

-

Biotinylation Reaction: Add the calculated volume of the 10 mM biotin reagent solution to the protein solution. The volume of organic solvent should not exceed 10% of the final reaction volume when using this compound.[8]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

-

Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or by dialysis.[5]

-

Storage: Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.[11]

Protocol for Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of intact cells using the membrane-impermeable Sulfo-NHS-SS-Biotin.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-SS-Biotin

-

Ultrapure water

-

Quenching buffer (e.g., 25-50 mM Tris in PBS, pH 8.0)

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[12]

-

Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[12]

-

Biotin Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[12]

-

Biotinylation Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[12]

-

Incubation: Incubate the reaction for 30 minutes at room temperature with gentle mixing.[12]

-

Quenching and Washing: Wash the cells three times with ice-cold PBS (pH 8.0) to remove excess biotin reagent.[12] An initial wash with a quenching buffer can be used to ensure all unreacted biotin is neutralized.[12]

The Cleavage Reaction: Releasing the Target

The disulfide bond in the spacer arm of this compound can be efficiently cleaved using reducing agents. This step is central to the utility of this reagent, allowing for the release of the biotinylated molecule from its complex with avidin or streptavidin.

Caption: The cleavage of the disulfide bond to release the target molecule.

Common Reducing Agents and Cleavage Conditions

The choice of reducing agent and the specific cleavage conditions can be tailored to the experimental requirements.

| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Reference(s) |

| Dithiothreitol (DTT) | 50 mM | 2 hours | Room Temperature | [11] |

| 50 mM | 30 minutes | 50°C | [11] | |

| 50 mM | 90-120 minutes | Room Temperature | [8] | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10-50 mM | 10-60 minutes | Room Temperature | [5],[13] |

| β-Mercaptoethanol | 50 mM | 2 hours | Room Temperature | [5] |

| Glutathione | 50 mM | - | 4°C | [9] |

Protocol for Cleavage and Elution

This protocol describes the elution of a biotinylated protein from streptavidin-coated beads.

Materials:

-

Streptavidin-coated beads with bound biotinylated protein

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS)

Procedure:

-

Washing: Wash the streptavidin beads with the bound protein complex several times with the wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the washed beads in the elution buffer containing the chosen reducing agent.

-

Incubation: Incubate the bead suspension under the appropriate conditions for the selected reducing agent (see table above).

-

Collection of Eluate: Separate the beads from the supernatant (e.g., by centrifugation or using a magnetic stand). The supernatant contains the released target protein.

-

Downstream Analysis: The eluted protein is now free of the biotin tag and can be used for downstream applications such as mass spectrometry or functional assays.[3]

Applications in Research and Development

The unique properties of this compound have made it an invaluable tool in a multitude of research and development applications:

-

Affinity Purification: The reversible nature of the biotinylation is ideal for the gentle elution of captured proteins and protein complexes, preserving their native structure and function.[5]

-

Proteomics: In proteomic workflows, the ability to remove the biotin tag is crucial for mass spectrometry analysis, as the tag itself can interfere with peptide identification and quantification.[3][14]

-

Cell Surface Protein Labeling: The use of the membrane-impermeable Sulfo-NHS-SS-Biotin allows for the specific labeling and subsequent isolation of cell surface proteins for further study.[7]

-

Drug Development: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, cleavable linkers are a key design element. While not a direct drug linker, the principles of cleavable chemistry are highly relevant.

Conclusion

This compound and its sulfonated analog are powerful reagents that offer a robust and versatile method for the reversible biotinylation of biomolecules. The presence of a cleavable disulfide bond within the spacer arm provides researchers with the ability to perform efficient affinity capture while allowing for the subsequent recovery of the target molecule in its untagged, native form. A thorough understanding of its structure, reactivity, and the protocols for its use and cleavage is essential for leveraging its full potential in a wide range of scientific applications.

References

- 1. cephamls.com [cephamls.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. covachem.com [covachem.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. store.sangon.com [store.sangon.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. proteochem.com [proteochem.com]

- 9. apexbt.com [apexbt.com]

- 10. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.sangon.com [store.sangon.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Cleavable Biotinylation in Modern Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins is a cornerstone of numerous proteomics applications, from affinity purification to the study of protein-protein interactions. The remarkable affinity of biotin for avidin (B1170675) and streptavidin provides a powerful handle for the isolation and detection of proteins. However, the very strength of this interaction presents a significant challenge: the harsh, often denaturing conditions required to elute biotinylated proteins can compromise their native structure and function, and the persistent presence of the biotin tag can interfere with downstream analyses, particularly mass spectrometry. Cleavable biotinylation reagents have emerged as an elegant solution to this dilemma, offering a robust means to capture proteins of interest and subsequently release them in their native, unmodified state.[1][2] This guide provides a comprehensive overview of the advantages of using cleavable biotinylation reagents in proteomics, complete with quantitative data, detailed experimental protocols, and workflow visualizations to inform your research strategy.

The Core Advantage: Reversible Biotinylation for Uncompromised Analysis

The fundamental distinction between cleavable and non-cleavable biotinylation reagents lies in the linker arm that connects the biotin molecule to the reactive group that targets the protein.[1][2] While non-cleavable reagents form a permanent bond, cleavable reagents incorporate a labile bond that can be selectively broken under specific conditions.[1][2] This allows for the removal of the biotin tag after its primary function of affinity capture has been fulfilled, a critical advantage in many contemporary proteomic workflows.[1]

The primary benefits of this approach include:

-

Recovery of Native Proteins: The ability to elute proteins without harsh denaturants is paramount for subsequent functional assays, structural studies, and analyses where protein integrity is crucial.[1][3]

-

Improved Mass Spectrometry Analysis: The presence of a large, non-cleavable biotin tag on a peptide can suppress ionization, alter fragmentation patterns, and complicate data analysis in mass spectrometry.[1] Cleavage of the biotin moiety leaves only a small chemical remnant, leading to cleaner spectra and more confident protein identifications.

-

Enhanced Sensitivity: Studies have consistently demonstrated that the use of cleavable biotinylation reagents leads to the identification and quantification of a significantly higher number of proteins and peptides compared to their non-cleavable counterparts.[2][4] For instance, in biorthogonal non-canonical amino acid tagging (BONCAT) experiments, acid-cleavable reagents have been shown to identify over 50% more newly synthesized proteins than non-cleavable reagents.[2][4]

A Comparative Look at Cleavable Linker Chemistries

Cleavable biotinylation reagents are categorized by the nature of their cleavable linker. The choice of linker depends on the specific experimental requirements, including the nature of the target protein and the desired downstream applications.

| Linker Type | Example Reagent | Cleavage Mechanism & Reagents | Cleavage Efficiency | Advantages | Disadvantages |

| Disulfide | Sulfo-NHS-SS-Biotin | Reduction of a disulfide bond with Dithiothreitol (DTT), TCEP, or β-mercaptoethanol.[3][4] | Very High (>95%)[4] | Well-established, rapid, and efficient cleavage under relatively mild conditions.[4] | Reducing agents will also cleave native disulfide bonds in proteins, potentially disrupting their structure and function.[3][4] |

| Acid-Cleavable | DADPS-Biotin | Hydrolysis of an acid-labile group (e.g., dialkoxydiphenylsilane) with 1-10% Formic Acid or Trifluoroacetic Acid (TFA).[4] | High to Very High (>95%)[4] | High cleavage efficiency; compatible with mass spectrometry workflows.[4] | Acidic conditions can denature or damage sensitive proteins.[4] |

| Photocleavable (PC) | PC-Biotin-Azide | Photolysis of a nitrobenzyl group with UV light (typically 340-365 nm).[3][4] | High (often >80-90%)[3] | Reagent-free cleavage with high spatial and temporal control.[4] | UV light can potentially damage sensitive biomolecules; may result in incomplete cleavage.[3][4] |

| Hydrazine-Cleavable | Dde Biotin-PEG4-DBCO | Cleavage with hydrazine. | High (>90%)[4] | Orthogonal to disulfide bonds and acid-labile groups.[4] | Hydrazine is toxic and can cause side reactions at higher concentrations.[4] |

Visualizing Proteomic Workflows with Cleavable Biotinylation Reagents

The integration of cleavable biotinylation reagents streamlines several key proteomic workflows. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: General workflow for affinity purification using a cleavable biotinylation reagent.

Caption: Workflow for TurboID-mediated proximity labeling using a cleavable biotin substrate.

Experimental Protocols

Protocol 1: General Affinity Purification using Sulfo-NHS-SS-Biotin (Disulfide-Cleavable)

This protocol outlines the steps for biotinylating a purified protein, capturing it with streptavidin beads, and eluting the native protein through cleavage of the disulfide linker.

Materials:

-

Purified protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Sulfo-NHS-SS-Biotin

-

Anhydrous DMSO or DMF

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 50 mM DTT in PBS)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by dialysis or buffer exchange into PBS.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction:

-

Add a 20-fold molar excess of the 10 mM Sulfo-NHS-SS-Biotin solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column equilibrated with Binding/Wash Buffer.

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads twice with an equal volume of Binding/Wash Buffer.

-

-

Binding of Biotinylated Protein:

-

Add the biotinylated protein solution to the washed streptavidin beads.

-

Incubate for 1 hour at room temperature with gentle end-over-end rotation.

-

-

Washing:

-

Separate the beads from the binding solution.

-

Wash the beads three times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove the supernatant.

-

Add 1-2 bed volumes of Elution Buffer to the beads.

-

Incubate for 1-2 hours at room temperature with gentle mixing to cleave the disulfide bond.

-

Separate the beads and collect the supernatant containing the purified, tag-free protein.

-

Protocol 2: BONCAT (Biorthogonal Non-Canonical Amino Acid Tagging) with DADPS-Biotin (Acid-Cleavable)

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid, followed by click chemistry with an acid-cleavable biotin-alkyne and subsequent enrichment.

Materials:

-

Cell culture medium lacking methionine

-

L-azidohomoalanine (AHA)

-

DADPS-Biotin-Alkyne

-

Click chemistry reaction buffer (containing copper sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Neutravidin or streptavidin beads

-

Wash buffers (e.g., PBS, high salt buffer)

-

Elution buffer (e.g., 5% formic acid)

Procedure:

-

Metabolic Labeling:

-

Culture cells in methionine-free medium.

-

Supplement the medium with AHA and incubate for a desired period to allow for its incorporation into newly synthesized proteins.

-

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

-

Click Reaction:

-

To the cell lysate, add the DADPS-Biotin-Alkyne and the click chemistry reaction buffer components.

-

Incubate to allow the covalent ligation of the biotin tag to the AHA-containing proteins.

-

-

Protein Precipitation and Digestion:

-

Precipitate the proteins (e.g., with cold acetone) to remove excess reagents.

-

Resuspend the protein pellet, reduce and alkylate cysteine residues, and digest the proteins into peptides with trypsin.

-

-

Peptide Enrichment:

-

Incubate the peptide digest with neutravidin or streptavidin beads to capture the biotinylated peptides.

-

-

Washing:

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

-

-

Elution:

-

Elute the captured peptides by incubating the beads in the acid-containing elution buffer.

-

-

Sample Preparation for Mass Spectrometry: Desalt the eluted peptides using a suitable method (e.g., C18 solid-phase extraction) prior to LC-MS/MS analysis.

Protocol 3: Proximity Labeling with TurboID and Thiol-Cleavable Biotin

This protocol outlines the use of TurboID for proximity labeling in living cells, followed by the enrichment of biotinylated proteins using a thiol-cleavable biotin substrate.

Materials:

-

Cells expressing the bait protein-TurboID fusion

-

Thiol-cleavable biotin (e.g., SS-biotin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin magnetic beads

-

Wash buffers

-

Elution buffer (containing a reducing agent like DTT)

Procedure:

-

Proximity Labeling in Live Cells:

-

Incubate the cells expressing the TurboID fusion protein with the thiol-cleavable biotin substrate for a defined period (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Quench the labeling reaction and harvest the cells.

-

Lyse the cells in ice-cold lysis buffer.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the clarified cell lysate with streptavidin magnetic beads to capture the biotinylated proteins.[5]

-

-

Washing:

-

Wash the beads thoroughly to remove non-specifically bound proteins.[5]

-

-

Elution:

-

Elute the captured proteins by incubating the beads with an elution buffer containing a reducing agent to cleave the disulfide bond in the biotin linker.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be further processed for mass spectrometry analysis, for example, by in-solution trypsin digestion.

-

Conclusion

Cleavable biotinylation reagents represent a significant advancement in proteomics, enabling researchers to overcome the limitations of the strong biotin-streptavidin interaction. By allowing for the recovery of native, tag-free proteins, these reagents facilitate more accurate and comprehensive downstream analyses, from functional assays to mass spectrometry-based protein identification and quantification. The availability of various cleavable linker chemistries provides the flexibility to tailor the experimental workflow to the specific needs of the research question. As proteomics continues to delve deeper into the complexities of cellular function, the strategic use of cleavable biotinylation reagents will undoubtedly play an increasingly vital role in generating high-quality, reliable data.

References

A Technical Guide to NHS-SS-Biotin and Sulfo-NHS-SS-Biotin: A Comparative Analysis for Researchers

This in-depth technical guide provides a comprehensive comparison of NHS-SS-Biotin and Sulfo-NHS-SS-Biotin, two pivotal amine-reactive biotinylation reagents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core differences in their chemical properties, applications, and provides detailed experimental protocols to aid in the selection and use of the appropriate reagent for specific research needs.

Core Differences and Chemical Structures

The fundamental distinction between this compound and Sulfo-NHS-SS-Biotin lies in the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide (NHS) ring of the latter.[1][2] This single chemical modification dramatically alters the reagent's solubility and membrane permeability, thereby dictating its primary applications.

This compound (Succinimidyl 2-(biotinamido)ethyl-1,3-dithiopropionate) is a water-insoluble and membrane-permeable reagent.[3][4] Its lipophilic nature allows it to traverse the cell membrane, making it suitable for labeling intracellular proteins.[3][5] To be used in aqueous solutions, it must first be dissolved in an organic solvent like DMSO or DMF.[3][4]

Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl 2-(biotinamido)ethyl-1,3-dithiopropionate) possesses a negatively charged sulfonate group, rendering it water-soluble and membrane-impermeable.[6][7][8] This characteristic makes it the ideal choice for selectively labeling cell surface proteins, as it cannot enter the cell.[6][7] Its water solubility also eliminates the need for organic solvents in the reaction buffer.[9][10]

Both reagents share key features: they react with primary amines (-NH₂) on molecules like proteins and antibodies, and they contain a disulfide bond (-S-S-) in their spacer arm.[4][5] This disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT), allowing for the removal of the biotin (B1667282) label and the gentle elution of biotinylated molecules from avidin (B1170675) or streptavidin affinity matrices.[4][11]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and Sulfo-NHS-SS-Biotin for easy comparison.

| Property | This compound | Sulfo-NHS-SS-Biotin |

| Molecular Weight | 504.65 g/mol [4][12] | 606.69 g/mol [13] |

| Spacer Arm Length | 24.3 Å[4][12] | 24.3 Å |

| Solubility | Water-insoluble; must be dissolved in DMSO or DMF[3][4] | Water-soluble (up to ~10 mM)[9][14] |

| Membrane Permeability | Permeable[3][5] | Impermeable[6][7] |

| Reactivity | Primary amines (-NH₂)[3][4] | Primary amines (-NH₂)[9][10] |

| Cleavability | Reducible disulfide bond (-S-S-)[4] | Reducible disulfide bond (-S-S-)[6] |

Experimental Protocols

The selection of the appropriate biotinylation reagent is dictated by the experimental goal. Below are detailed protocols for the primary applications of each reagent.

Intracellular Protein Biotinylation using this compound

This protocol is designed for labeling proteins within the cellular environment.

Materials:

-

Cells of interest

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free

-

Quenching buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris)

-

Lysis buffer appropriate for the target protein

-

Reducing agent (e.g., 50 mM DTT)

Methodology:

-

Cell Preparation: Culture and harvest cells according to your standard protocol. Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving 5 mg in 1 mL of anhydrous DMSO or DMF.[11]

-

Biotinylation Reaction: Resuspend the washed cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL. Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically in the range of 0.5-2 mM). Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][12]

-

Quenching: Terminate the reaction by adding quenching buffer and incubating for 15 minutes at room temperature. This will react with any excess this compound.

-

Cell Lysis: Pellet the cells by centrifugation and wash them twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification: The biotinylated proteins in the cell lysate can now be purified using streptavidin or avidin-coated beads.

-

Elution: To release the purified proteins from the beads, incubate the beads with a buffer containing a reducing agent, such as 50 mM DTT, for 1-2 hours at room temperature.[12]

Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol is optimized for the selective labeling of proteins on the exterior of the cell membrane.[9][14]

Materials:

-

Cells of interest

-

Sulfo-NHS-SS-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0, amine-free[9][14]

-

Quenching buffer (e.g., PBS with 25-50 mM Tris or 100 mM glycine)[14]

-

Lysis buffer appropriate for the target protein

-

Reducing agent (e.g., 50 mM DTT)

Methodology:

-

Cell Preparation: Grow cells to the desired confluency. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[9][14]

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[9][14]

-

Biotinylation Reaction: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[9][14] Add the freshly prepared Sulfo-NHS-SS-Biotin solution to the cell suspension. A common starting point is to add approximately 80 µL of 10 mM Sulfo-NHS-SS-Biotin per milliliter of cell suspension.[14] Incubate the reaction for 30 minutes at room temperature or on ice.[9][14]

-

Quenching: Stop the reaction by washing the cells three times with an ice-cold quenching buffer.[14]

-

Cell Lysis: After the final wash, lyse the cells with an appropriate lysis buffer containing protease inhibitors.

-

Affinity Purification: The biotinylated cell surface proteins can be isolated from the lysate using streptavidin or avidin-coated beads.

-

Elution: Elute the captured proteins from the beads by incubating with a buffer containing a reducing agent, such as 50 mM DTT, for 30 minutes at 50°C or for 2 hours at room temperature.[14]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the biotinylation and purification processes.

Caption: Workflow for intracellular protein biotinylation using this compound.

Caption: Workflow for cell surface protein biotinylation using Sulfo-NHS-SS-Biotin.

Conclusion

References

- 1. raybiotech.com [raybiotech.com]

- 2. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]

- 3. apexbt.com [apexbt.com]

- 4. cephamls.com [cephamls.com]

- 5. This compound, 122266-55-1 | BroadPharm [broadpharm.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Sulfo-NHS-SS-biotin, 325143-98-4 | BroadPharm [broadpharm.com]

- 9. store.sangon.com [store.sangon.com]

- 10. store.sangon.com [store.sangon.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. proteochem.com [proteochem.com]

- 13. Sulfo-NHS-SS-Biotin sodium | TargetMol [targetmol.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Solubility and stability of NHS-SS-Biotin in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of NHS-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) in various aqueous and organic solvents. Understanding these core characteristics is critical for the successful design and execution of experiments involving the biotinylation of proteins and other molecules. This guide presents quantitative data in structured tables, details key experimental protocols, and offers visualizations to clarify complex processes.

Core Concepts: Understanding this compound

This compound is a widely used amine-reactive biotinylation reagent. Its key features include an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on target molecules, and a disulfide bond within its spacer arm, allowing for the cleavage of the biotin (B1667282) label under reducing conditions. The solubility and stability of this reagent are paramount for its effective use in various applications, from protein labeling for detection and purification to intracellular labeling.[1]

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock solutions and the design of biotinylation reactions. Generally, this compound is sparingly soluble in aqueous buffers but readily soluble in polar aprotic organic solvents. Its sulfonated analog, Sulfo-NHS-SS-Biotin, offers enhanced water solubility.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥28.79 mg/mL | A common solvent for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | ~20 mg/mL | Another suitable organic solvent for stock solutions. | |

| Water | Insoluble | Requires prior dissolution in an organic solvent for use in aqueous reactions. | |

| Ethanol | Insoluble | Not a recommended solvent. | |

| Biotin-NHS | DMSO | ~20 mg/mL | |

| DMF | ~20 mg/mL | ||

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Illustrates the limited solubility in aqueous buffers even with a co-solvent. | |

| Sulfo-NHS-SS-Biotin | Water | ~10 mM | The sulfonate group significantly increases water solubility.[2][3][4] |

| DMSO | ≥30.335 mg/mL[5] | Also highly soluble in DMSO. |

Stability of this compound in Solution

The stability of this compound is primarily dictated by the hydrolysis of the NHS ester in aqueous solutions. This hydrolysis is highly dependent on the pH and temperature of the solution. The disulfide bond in the spacer arm is stable under general reaction conditions but can be cleaved by reducing agents.

Hydrolysis of the NHS Ester

The NHS ester moiety of this compound is susceptible to hydrolysis, which renders the reagent inactive for amine conjugation. The rate of hydrolysis increases significantly with increasing pH. For this reason, it is crucial to prepare aqueous solutions of this compound immediately before use and to control the pH of the reaction buffer.

Table 2: pH-Dependent Stability of NHS Esters in Aqueous Solution

| pH | Half-life | Notes |

| < 6.5 | > 2 hours | Relatively stable in acidic conditions. Stock solutions of Sulfo-NHS-LC-Biotin are recommended to be prepared in a pH range of 3.0-5.8.[6] |

| 7.0 | Hours | Hydrolysis occurs at a moderate rate at neutral pH. |

| > 8.0 | < 15 minutes | Rapid hydrolysis occurs in alkaline conditions.[6] |

Stock solutions of this compound in anhydrous DMSO or DMF are stable for 1-2 days at room temperature.[7] For long-term storage, it is recommended to store the solid reagent at -20°C, protected from moisture.

Cleavage of the Disulfide Bond

The disulfide bond in the spacer arm of this compound can be cleaved using reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This feature is advantageous for applications requiring the release of the biotinylated molecule from an avidin (B1170675) or streptavidin support.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biotinylation reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 5 mg/mL or 10 mM).[7][8]

-

Vortex or mix well until the reagent is completely dissolved.

-

Use the freshly prepared stock solution immediately. Do not store aqueous solutions. Discard any unused reconstituted reagent.[8]

Protein Biotinylation using this compound

Objective: To covalently attach biotin to a protein of interest.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Freshly prepared this compound stock solution (e.g., 10 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess of biotin over the protein (typically a 10- to 20-fold molar excess).[7]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

-

Quench the reaction by adding a quenching buffer to a final concentration of 25-50 mM. Incubate for 15 minutes at room temperature.

-

Remove the excess, non-reacted biotinylation reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[7][8]

Quantification of Biotinylation using the HABA Assay

Objective: To determine the degree of biotin incorporation onto the protein.

Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method based on the displacement of the HABA dye from the HABA-avidin complex by biotin. This results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[9][10]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure (Microplate Format):

-

Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.

-

Add 20 µL of the biotinylated protein sample to the wells.

-

Prepare a blank by adding 20 µL of the protein's buffer to a well containing 180 µL of the HABA/Avidin solution.

-

Incubate the plate for a few minutes at room temperature.

-

Measure the absorbance at 500 nm.

-

Calculate the biotin concentration based on the change in absorbance compared to a standard curve or by using the molar extinction coefficient of the HABA-avidin complex.[11][12]

Visualizing Key Processes and Relationships

Chemical Reactions of this compound

The following diagram illustrates the reaction of this compound with a primary amine on a protein and its subsequent hydrolysis in an aqueous environment.

Caption: Reaction scheme of this compound with a primary amine and its hydrolysis.

Experimental Workflow for Protein Biotinylation

This diagram outlines the typical experimental workflow for biotinylating a protein using this compound.

Caption: A typical workflow for protein biotinylation with this compound.

Factors Influencing this compound Stability

This diagram illustrates the key factors that affect the stability of this compound in solution.

Caption: Key factors that influence the stability of this compound.

References

- 1. cephamls.com [cephamls.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. store.sangon.com [store.sangon.com]

- 4. store.sangon.com [store.sangon.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteochem.com [proteochem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. fishersci.ie [fishersci.ie]

- 11. anaspec.com [anaspec.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-depth Technical Guide to the Principle of Amine-Reactive Chemistry in NHS-SS-Biotin Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of amine-reactive chemistry, with a specific focus on N-hydroxysuccinimide (NHS)-ester-based biotinylation reagents, particularly NHS-SS-Biotin. This information is crucial for professionals engaged in bioconjugation, protein labeling, and various life sciences research and development applications.

Core Principle: The Chemistry of NHS Ester Reactions with Primary Amines

The fundamental principle of this compound labeling lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group and primary amines (-NH2) on target biomolecules. This reaction is a form of nucleophilic acyl substitution.[1][2]

-

Target Functional Groups: The primary targets for this reaction on proteins are the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of polypeptide chains.[3][4] While both are reactive, the lysine side chains are generally more accessible and abundant.[5]

-

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to create a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[2][6]

-

Reaction Conditions: This reaction is most efficient in a slightly alkaline environment, typically at a pH range of 7.2 to 8.5.[2][7] In this pH range, a sufficient number of primary amines are deprotonated and thus nucleophilic, facilitating the reaction.[2][3]

A competing reaction that can reduce labeling efficiency is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid.[2][8] The rate of this hydrolysis increases with pH.[5][7] Therefore, careful control of the reaction pH is critical to balance the reactivity of the primary amines with the stability of the NHS ester.

The Structure and Function of this compound

This compound (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is a specialized biotinylation reagent with several key features:[9]

-

Amine-Reactive NHS Ester: This group enables the covalent attachment of the biotin (B1667282) molecule to proteins and other amine-containing molecules.[10]

-

Biotin Moiety: This vitamin (B7) has an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for subsequent detection or purification steps.[11]

-

Cleavable Disulfide Bond: The spacer arm of this compound contains a disulfide (-S-S-) bond.[9] This bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355).[4][12] This feature is particularly advantageous for applications requiring the release of the biotinylated molecule from an avidin or streptavidin support, such as in affinity chromatography.[4]

-

Spacer Arm: The long spacer arm (24.3 angstroms) between the NHS ester and the biotin group helps to minimize steric hindrance, which can sometimes interfere with the binding of the biotinylated protein to avidin or streptavidin.[9][10]

A variation of this reagent, Sulfo-NHS-SS-Biotin, includes a sulfonate group on the N-hydroxysuccinimide ring.[13] This modification renders the molecule water-soluble, allowing for biotinylation reactions to be performed in aqueous solutions without the need for organic solvents like DMSO or DMF.[3][14] This is particularly beneficial when working with molecules that are sensitive to organic solvents.[3] The negative charge of the sulfonate group also helps to prevent the reagent from permeating cell membranes, making it ideal for specifically labeling cell surface proteins.[13]

Quantitative Data and Reaction Parameters

The efficiency of this compound labeling is influenced by several factors. The following table summarizes key quantitative parameters for optimizing biotinylation reactions.

| Parameter | Recommended Range/Value | Rationale and Considerations | Citations |

| pH | 7.2 - 8.5 | Balances the deprotonation of primary amines (increasing reactivity) with the rate of NHS ester hydrolysis (competing reaction). | [2][7] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize hydrolysis of the NHS ester, but may require longer reaction times. | [2][3] |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours or overnight at 4°C | The optimal time depends on the specific protein, its concentration, and the desired degree of labeling. | [2][7][14] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. | [2][3] |

| Molar Excess of Biotin Reagent | 12- to 20-fold molar excess | For dilute protein solutions (< 2 mg/mL), a higher molar excess (≥ 20-fold) is often required. For more concentrated solutions (2-10 mg/mL), a lower molar excess (≥ 12-fold) may be sufficient. The optimal ratio should be determined empirically. | [3][4][11] |

| Buffer Composition | Phosphate, Borate, Bicarbonate, HEPES | Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided as they will compete with the target molecule for reaction with the NHS ester. | [2][3][7] |

Experimental Protocols

This protocol provides a general guideline for labeling a protein with this compound. The specific amounts and concentrations should be optimized for each application.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound (or Sulfo-NHS-SS-Biotin)

-

Anhydrous DMSO or DMF (for non-sulfo version)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Biotin Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4] For Sulfo-NHS-SS-Biotin, dissolve it directly in the reaction buffer or water.[3][5]

-

Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 25-50 mM.[5] This will react with any excess this compound.

-

Purification: Remove the excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

This protocol is designed for labeling proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-SS-Biotin

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.

-

Biotinylation: Resuspend the cells in ice-cold PBS containing the desired concentration of Sulfo-NHS-SS-Biotin (e.g., 1 mg/mL).[13] Incubate for 30 minutes at 4°C with gentle agitation.[5]

-

Quenching: Terminate the reaction by adding the quenching buffer and incubating for 15 minutes at 4°C.[13]

-

Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

-

Cell Lysis: The cells are now ready for lysis and subsequent analysis of the biotinylated surface proteins.

To release the biotinylated molecule from an avidin or streptavidin support, the disulfide bond in the spacer arm can be cleaved.

Materials:

-

Biotinylated sample bound to an avidin/streptavidin support

-

Reducing agent (e.g., 50 mM DTT or 2-mercaptoethanol in a suitable buffer)

Procedure:

-

Incubation with Reducing Agent: Incubate the avidin/streptavidin support with the biotinylated molecule in a buffer containing a reducing agent for 30-60 minutes at room temperature.

-

Elution: The molecule of interest, now free of the biotin tag, can be collected in the supernatant.

Visualizations

Caption: Nucleophilic attack of a primary amine on the NHS ester results in a stable amide bond.

Caption: A typical workflow for labeling proteins with this compound.

Caption: The disulfide bond in the spacer arm is cleaved by a reducing agent.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. store.sangon.com [store.sangon.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cephamls.com [cephamls.com]

- 10. apexbt.com [apexbt.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. covachem.com [covachem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. assets.fishersci.com [assets.fishersci.com]

The Crucial Role of the Spacer Arm in NHS-SS-Biotin: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a widely utilized technique for detection, purification, and immobilization. The exceptional affinity between biotin and avidin (B1170675) or streptavidin provides a robust and versatile tool in a multitude of applications. This technical guide delves into the specifics of a particular biotinylation reagent, NHS-SS-Biotin, with a focus on the critical role of its spacer arm length in overcoming experimental challenges and ensuring reliable results.

Understanding this compound: Structure and Function

This compound (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is an amine-reactive biotinylation reagent that enables the simple and efficient labeling of proteins and other molecules containing primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides. Its structure is characterized by three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines in a pH range of 7-9 to form stable amide bonds.

-

Biotin Moiety: This vitamin B derivative exhibits an extraordinarily high binding affinity for avidin and streptavidin.

-

Spacer Arm with a Disulfide Bond: A 24.3 Ångström (Å) spacer arm separates the NHS ester from the biotin moiety. A key feature of this spacer is the presence of a disulfide bond (-S-S-), which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

This cleavable nature is particularly advantageous in applications like affinity purification, where the gentle elution of the biotinylated molecule from the avidin/streptavidin support is desired, thus preserving the integrity of the protein of interest. Furthermore, the reagent's membrane permeability allows for the labeling of intracellular proteins.

The Significance of the 24.3 Å Spacer Arm: Overcoming Steric Hindrance

The length of the spacer arm in a biotinylation reagent is not a trivial detail; it is a critical factor that can significantly impact the efficiency of the biotin-avidin/streptavidin interaction. The biotin-binding sites of avidin and streptavidin are located deep within the protein structure. When biotin is directly conjugated to a large biomolecule, the accessibility of these binding pockets can be severely restricted due to steric hindrance, leading to inefficient capture and reduced assay sensitivity.

The 24.3 Å spacer arm of this compound acts as a flexible linker, physically distancing the biotin moiety from the surface of the conjugated molecule. This increased spatial separation makes the biotin more accessible to the binding sites of avidin or streptavidin, thereby enhancing binding efficiency. This is particularly crucial when working with large proteins or complex protein assemblies.

Quantitative Comparison of Biotinylation Reagents

The choice of biotinylation reagent often involves considering the trade-off between spacer arm length, solubility, and other specific experimental requirements. The following table provides a summary of quantitative data for this compound and other commonly used amine-reactive biotinylation reagents, highlighting the differences in their spacer arm lengths.

| Reagent Name | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable | Solubility |

| This compound | 24.3 | 504.65 | Yes (Disulfide Bond) | DMSO, DMF |

| NHS-Biotin | 13.5 | 341.38 | No | DMSO, DMF |

| NHS-LC-Biotin | 22.4 | 454.54 | No | DMSO, DMF |

| NHS-LC-LC-Biotin | 30.5 | 567.70 | No | DMSO, DMF |

| Sulfo-NHS-SS-Biotin | 24.3 | 606.69 | Yes (Disulfide Bond) | Water |

| Sulfo-NHS-LC-Biotin | 22.4 | 556.59 | No | Water |

| Sulfo-NHS-LC-LC-Biotin | 30.5 | 669.75 | No | Water |

Data sourced from various product information sheets and technical guides.

As the table illustrates, a variety of spacer arm lengths are available to suit different experimental needs. While a longer spacer arm generally improves biotin accessibility, excessively long and flexible linkers can sometimes have other effects on binding kinetics. The 24.3 Å spacer of this compound provides a good balance for many applications.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and its water-soluble analog, Sulfo-NHS-SS-Biotin.

Protocol 1: General Protein Biotinylation using this compound

This protocol describes the labeling of a purified protein with this compound.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Desalting column (e.g., Sephadex G-25)

-

Reducing agent (e.g., 50 mM DTT or TCEP-HCl)

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 5 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be used within 1-2 days.[1]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume. For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be required.[1]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

-

Removal of Excess Biotin: Remove non-reacted this compound using a desalting column or through dialysis.[1]

-

Cleavage of the Disulfide Bond (Optional): To cleave the biotin tag, incubate the biotinylated sample with 50 mM DTT or TCEP-HCl for 90-120 minutes at room temperature or 1 hour at 45°C.[1]

Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol is for labeling proteins on the surface of living cells. The use of the water-soluble Sulfo-NHS-SS-Biotin ensures that the reagent does not permeate the cell membrane.

Materials:

-

Sulfo-NHS-SS-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Cell suspension (e.g., 25 x 10^6 cells/mL in PBS, pH 8.0)

-

Quenching solution (e.g., PBS containing 25-50 mM Tris or 100 mM glycine, pH 8.0)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium. Resuspend the cells at the desired concentration in ice-cold PBS (pH 8.0).[2]

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).[2]

-

Biotinylation Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[2]

-

Incubation: Incubate the reaction for 30 minutes at room temperature with gentle agitation.[2]

-

Quenching: Wash the cells three times with the quenching solution to stop the reaction by consuming any unreacted biotinylation reagent.[2]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated proteins for downstream analysis.

Application in Signaling Pathway Analysis: The Neuregulin-1/ErbB4 Pathway

The strategic use of biotinylation reagents with cleavable spacer arms, such as this compound, is invaluable for studying dynamic cellular processes like receptor endocytosis. A prominent example is the investigation of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway, which plays a crucial role in neural development and synaptic plasticity.[3][4]

Upon binding of NRG1, the ErbB4 receptor is activated and subsequently internalized.[3] This endocytosis is a critical step for the downstream signaling cascade, including the activation of the Erk and Akt pathways.[3][4] Biotinylation techniques are employed to specifically label cell surface proteins, including ErbB4, allowing researchers to track their internalization over time.

Caption: Neuregulin-1/ErbB4 signaling pathway and the role of biotinylation in studying receptor internalization.

In a typical experiment, cell surface proteins are first labeled with this compound at a low temperature to prevent endocytosis. The cells are then warmed to allow for internalization. At different time points, the remaining surface-exposed biotin is cleaved using a reducing agent. The internalized, biotin-labeled proteins are then captured using streptavidin beads and analyzed, providing a quantitative measure of receptor endocytosis. This approach has been instrumental in demonstrating that the internalization of ErbB4 is necessary for sustained NRG1 signaling.[3]

Conclusion

The spacer arm of this compound is a critical design element that directly addresses the challenge of steric hindrance in biotin-avidin/streptavidin interactions. Its 24.3 Å length provides sufficient distance for the biotin moiety to efficiently access the binding pockets of avidin and streptavidin, even when conjugated to large and complex biomolecules. This feature, combined with its amine reactivity and cleavable disulfide bond, makes this compound a versatile and powerful tool for a wide range of applications in life sciences research and drug development. Understanding the significance of the spacer arm empowers researchers to select the most appropriate biotinylation strategy for their specific experimental needs, ultimately leading to more robust and reliable data.

References

Methodological & Application

Application Notes and Protocols for Affinity Purification of Proteins using NHS-SS-Biotin and Streptavidin Beads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity purification is a powerful technique for isolating a protein of interest from a complex mixture. The high-affinity interaction between biotin (B1667282) and streptavidin is one of the most robust and widely utilized systems for this purpose. This document provides detailed application notes and protocols for the use of NHS-SS-Biotin, a cleavable biotinylation reagent, in conjunction with streptavidin-coated beads for the efficient capture and subsequent gentle elution of target proteins.

The key feature of this compound is the presence of a disulfide bond within its spacer arm.[1][2] This allows for the specific elution of the captured protein from the streptavidin resin under mild reducing conditions, leaving the biotin tag bound to the beads. This is a significant advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein.[3] The N-hydroxysuccinimide (NHS) ester group of this compound reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on the surface of proteins to form stable amide bonds.[1][4]

Principle of the Method

The workflow for affinity purification using this compound and streptavidin beads involves three main stages:

-

Biotinylation: The target protein is covalently labeled with this compound. The NHS ester reacts with primary amines on the protein surface.

-

Affinity Capture: The biotinylated protein is incubated with streptavidin-coated beads, leading to the specific and strong binding of the protein to the beads. Unbound proteins and other contaminants are subsequently washed away.

-

Elution: The disulfide bond in the this compound linker is cleaved using a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), releasing the purified protein from the beads.[5][6]

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Alternative Names | Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate; Biotin disulfide N-hydroxysuccinimide ester | [2][5] |

| Molecular Weight | 504.65 g/mol | [2][5] |

| Spacer Arm Length | 24.3 Å | [2][5] |

| Reactivity | Primary amines (-NH2) on lysines and N-terminus | [1][2] |

| Solubility | Water-insoluble; must be dissolved in DMSO or DMF | [1][2] |

Table 2: Recommended Biotinylation Reaction Parameters

| Parameter | Recommendation | Reference |

| Protein Concentration | 1-10 mg/mL | [5] |

| Molar Excess of this compound | 10-20 fold for 10 mg/mL protein; ≥ 20-fold for 2 mg/mL protein | [5][7] |

| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 | [5][8] |

| Reaction Time & Temperature | 30-60 minutes at room temperature or 2 hours at 4°C | [5][9] |

| Quenching | 50-100 mM Tris or glycine | [8] |

Table 3: Typical Binding Capacities of Streptavidin Beads

| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Reference |

| Streptavidin Agarose (B213101) Beads | >120 nmol/mL of resin | Dependent on protein size and biotinylation efficiency | [10] |

| Streptavidin Magnetic Beads | Varies by manufacturer | e.g., 1.7 mg biotinylated IgG/mL bead slurry for Streptavidin Mag Sepharose™ | [11] |

| Neutravidin Coated Magnetic Beads | 30.8 nmol/mL | Dependent on protein size and biotinylation efficiency | [12] |

Experimental Protocols

Protocol 1: Biotinylation of Target Protein with this compound

This protocol describes the covalent labeling of a target protein with this compound.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[5]

-

Quenching buffer (1 M Tris-HCl or Glycine, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange[5]

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]

-

Prepare a fresh 5 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution is stable for only a short period.[5]

-

Add the calculated amount of this compound stock solution to the protein solution to achieve a 10-20 fold molar excess. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5][9]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5]

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

-

Remove excess, unreacted this compound by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5]

Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin Beads

This protocol details the capture and subsequent elution of the biotinylated protein using streptavidin-coated beads.

Materials:

-

Biotinylated protein solution (from Protocol 1)

-

Streptavidin beads (agarose or magnetic)

-

Binding/Wash Buffer (e.g., PBS, pH 7.4, with optional 0.05% Tween-20 to reduce non-specific binding)

-

Elution Buffer (Binding/Wash Buffer containing 50 mM DTT or 20 mM TCEP)[5][6]

-

Neutralization solution (optional, for downstream applications sensitive to reducing agents, e.g., iodoacetamide)

-

Microcentrifuge tubes

-

Magnetic stand (for magnetic beads)

Procedure:

A. Bead Preparation:

-

Resuspend the streptavidin beads thoroughly by vortexing.

-

Transfer the desired amount of bead slurry to a clean microcentrifuge tube.

-

Wash the beads twice with 10 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g for 1 minute).[13]

B. Binding of Biotinylated Protein:

-

Add the biotinylated protein solution to the washed streptavidin beads.

-

Incubate for 1 hour at room temperature with gentle end-over-end rotation to allow for efficient binding.[13]

C. Washing:

-

Separate the beads from the binding solution. For magnetic beads, use the magnetic stand. For agarose beads, centrifuge as described above.

-

Wash the beads three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[13]

D. Elution:

-

After the final wash, carefully remove the supernatant.

-

Add 1-2 bed volumes of Elution Buffer (containing DTT or TCEP) to the beads.

-

Incubate for 1-2 hours at room temperature with gentle mixing to cleave the disulfide bond and release the protein.[5][13]

-

Separate the beads from the eluate. The supernatant now contains the purified protein.

-

(Optional) If the downstream application is sensitive to reducing agents, the eluate can be treated with a neutralization solution like iodoacetamide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for affinity purification.

References

- 1. apexbt.com [apexbt.com]

- 2. cephamls.com [cephamls.com]

- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. proteochem.com [proteochem.com]

- 6. covachem.com [covachem.com]

- 7. store.sangon.com [store.sangon.com]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. goldbio.com [goldbio.com]

- 11. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Optimizing Protein Labeling: A Detailed Guide to Calculating the Optimal Molar Ratio of NHS-SS-Biotin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification and immunoassays to cellular imaging and drug delivery. The N-hydroxysuccinimide (NHS) ester of biotin, particularly the cleavable NHS-SS-Biotin, is a popular reagent for labeling primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues. Achieving the optimal degree of labeling is critical; under-labeling can result in low signal or inefficient capture, while over-labeling may lead to protein aggregation, loss of function, or altered immunogenicity.

This document provides a comprehensive guide for determining the optimal molar ratio of this compound to protein for effective labeling. It includes detailed experimental protocols, data presentation tables, and visual workflows to assist researchers in achieving consistent and reproducible biotinylation results.

Factors Influencing the Biotinylation Reaction

Several factors can significantly impact the efficiency of the biotinylation reaction. Careful consideration of these parameters is crucial for optimizing the molar ratio of this compound to your protein of interest.

| Factor | Recommendation | Rationale |

| Molar Ratio of Biotin to Protein | Start with a 20-fold molar excess and perform a titration.[1][2][3] | This is a commonly recommended starting point, but the optimal ratio is empirical and protein-dependent.[1][4] |

| Protein Concentration | 1-10 mg/mL for efficient labeling.[5][6] | Dilute protein solutions require a greater molar excess of the biotinylation reagent to achieve the same level of incorporation.[5][7][8][9] |

| Reaction Buffer pH | pH 7.2-8.5.[1][9][10] | The reaction targets unprotonated primary amines. A pH range of 7-9 is optimal for this nucleophilic attack.[1][11] |

| Buffer Composition | Use amine-free buffers such as PBS (Phosphate Buffered Saline) or HEPES.[1][6] | Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[1][12] |

| Reaction Time and Temperature | 30-60 minutes at room temperature or 2 hours on ice.[5][8][13] | These conditions are generally sufficient for the reaction to proceed to completion. Longer incubation times can be used, especially at lower temperatures.[1] |

| Purity of Protein | >90% purity is recommended. | To avoid labeling of non-specific impurities which may interfere with subsequent experiments.[1] |

Experimental Workflow for Determining the Optimal Molar Ratio

The following workflow outlines the steps to empirically determine the optimal this compound to protein molar ratio for your specific application.

Caption: Workflow for optimizing the this compound to protein molar ratio.

Detailed Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol describes a general procedure for labeling a protein with this compound. It is recommended to perform a titration with varying molar ratios to determine the optimal condition for your specific protein.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or ultrapure water

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for buffer exchange

Procedure:

-

Prepare Protein Solution:

-

Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[5] If the buffer contains primary amines, perform a buffer exchange into a suitable buffer.

-

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to avoid moisture condensation.[1][5]

-

Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or ultrapure water.[1][13] Aqueous solutions of NHS esters are prone to hydrolysis and should be used immediately.[1]

-

-

Calculate the Volume of Biotin Stock to Add:

-

Use the following formulas to calculate the required volume of the 10 mM this compound stock solution for a desired molar excess.

Formula for mmoles of Protein:

Formula for mmoles of Biotin:

Formula for Volume of Biotin Stock (µL):

-

-

Biotinylation Reaction:

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[4] Incubate for an additional 15 minutes.

-

-

Remove Excess Biotin:

Protocol 2: Determination of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[13][14][15] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[14][15]

Materials:

-

Biotinylated protein sample (with excess biotin removed)

-

HABA/Avidin (B1170675) solution (commercially available kits or prepared in-house)

-

Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution:

-

Follow the manufacturer's instructions if using a commercial kit.

-

Alternatively, prepare a solution of avidin and HABA in a suitable buffer like PBS.

-

-

Measure Baseline Absorbance:

-

Add the HABA/Avidin solution to a cuvette or microplate well.

-

Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

-

Add Biotinylated Sample:

-

Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix well.

-

Allow the reaction to stabilize for a few minutes.

-

-

Measure Final Absorbance:

-

Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).

-

-

Calculate Moles of Biotin per Mole of Protein:

| Method for Quantifying Biotinylation | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric; Biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.[14][15] | Simple, inexpensive, uses a standard spectrophotometer.[14] | Lower sensitivity, requires larger sample amounts, destructive assay.[14] |